Cas no 11021-35-5 (Lincomycin B Hydrochloride)
Lincomycin B Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Lincomycin B Hydrochloride
- (2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide,hydrochloride
- Lincomycin B HCl
- Lincomycin B (as HCl salt)
- Methyl 6,8-dideoxy-6-[(4-ethyl-1-methyl-D-prolyl)amino]-1-thio-beta-L-threo-octopyranoside--hydrogen chloride (1/1)
- DTXSID60857931
- 11021-35-5
- (2S-trans)-Methyl 6,8-Dideoxy-6-[[(4-ethyl-1-methyl-2-pyrrolidinyl)carbonyl]amino]- 1-thio-D-erythro-a-D-galactooctopyranoside MonoHydrochloride; trans-4'-Ethyllincomycin Hydrochloride;
- (2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride
-
- Inchi: 1S/C17H32N2O6S.ClH/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4;/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24);1H/t8?,9?,10-,11?,12-,13-,14?,15?,17-;/m1./s1
- InChI Key: MGUWHIXJDICIPX-OVKWTFAPSA-N
- SMILES: Cl.S(C)[C@@H]1C([C@@H]([C@H](C(C(C(C)O)NC([C@H]2CC(CC)CN2C)=O)O1)O)O)O
Computed Properties
- Exact Mass: 428.17500
- Monoisotopic Mass: 428.1747856g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 484
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 148Ų
Experimental Properties
- PSA: 151.28000
- LogP: 0.33310
Lincomycin B Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | L466225-0.5mg |
Lincomycin B Hydrochloride |
11021-35-5 | 0.5mg |
$ 200.00 | 2023-02-02 | ||
| TRC | L466225-1mg |
Lincomycin B Hydrochloride |
11021-35-5 | 1mg |
$ 420.00 | 2023-09-07 | ||
| TRC | L466225-2.5mg |
Lincomycin B Hydrochloride |
11021-35-5 | 2.5mg |
$951.00 | 2023-05-18 | ||
| TRC | L466225-5mg |
Lincomycin B Hydrochloride |
11021-35-5 | 5mg |
$ 230.00 | 2023-09-07 | ||
| TRC | L466225-10mg |
Lincomycin B Hydrochloride |
11021-35-5 | 10mg |
$ 3508.00 | 2023-09-07 | ||
| 1PlusChem | 1P008WPQ-1mg |
Lincomycin B Hydrochloride |
11021-35-5 | ≥95% | 1mg |
$464.00 | 2025-02-24 | |
| 1PlusChem | 1P008WPQ-5mg |
Lincomycin B Hydrochloride |
11021-35-5 | ≥95% | 5mg |
$1647.00 | 2025-02-24 | |
| A2B Chem LLC | AE14846-1mg |
Lincomycin B Hydrochloride |
11021-35-5 | ≥95% | 1mg |
$1174.00 | 2024-04-20 | |
| A2B Chem LLC | AE14846-5mg |
Lincomycin B Hydrochloride |
11021-35-5 | ≥95% | 5mg |
$4075.00 | 2024-04-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-489001-1mg |
Lincomycin B Hydrochloride, |
11021-35-5 | 1mg |
¥3430.00 | 2023-09-05 |
Lincomycin B Hydrochloride Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on Lincomycin B Hydrochloride
Recent Advances in Lincomycin B Hydrochloride (CAS: 11021-35-5) Research: A Comprehensive Review
Lincomycin B Hydrochloride (CAS: 11021-35-5), a semi-synthetic derivative of lincomycin, has garnered significant attention in recent years due to its potent antibacterial properties and potential therapeutic applications. This research briefing synthesizes the latest findings on the compound, focusing on its mechanism of action, pharmacological properties, and emerging applications in the treatment of bacterial infections. The compound, known for its ability to inhibit protein synthesis in susceptible bacteria by binding to the 50S subunit of the bacterial ribosome, has been the subject of numerous studies aimed at optimizing its efficacy and reducing resistance development.
Recent studies have explored the structural modifications of Lincomycin B Hydrochloride to enhance its antibacterial spectrum and pharmacokinetic profile. One notable advancement is the development of novel derivatives that exhibit improved activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). These derivatives leverage the core structure of Lincomycin B Hydrochloride while incorporating functional groups that enhance binding affinity and reduce susceptibility to bacterial resistance mechanisms.
In addition to its antibacterial applications, Lincomycin B Hydrochloride has shown promise in combinatorial therapies. Research published in the Journal of Antimicrobial Chemotherapy highlights its synergistic effects when used in conjunction with other antibiotics, such as beta-lactams and aminoglycosides. This synergy not only enhances bactericidal activity but also mitigates the risk of resistance development, offering a viable strategy for treating multidrug-resistant infections. Furthermore, advances in formulation technology have enabled the development of more stable and bioavailable forms of the drug, addressing previous challenges related to its solubility and absorption.
The pharmacological profile of Lincomycin B Hydrochloride has also been a focal point of recent research. Pharmacokinetic studies have elucidated its distribution, metabolism, and excretion patterns, providing critical insights for dosing regimens. For instance, a 2023 study demonstrated that the compound achieves higher tissue concentrations compared to plasma, making it particularly effective for treating deep-seated infections. These findings underscore the importance of tailored dosing strategies to maximize therapeutic outcomes while minimizing adverse effects.
Despite its promising attributes, challenges remain in the clinical application of Lincomycin B Hydrochloride. Resistance mechanisms, such as ribosomal methylation and efflux pump activation, continue to pose significant hurdles. However, ongoing research into adjuvant therapies and novel delivery systems, such as nanoparticle-based formulations, offers potential solutions to these challenges. For example, a recent preclinical study reported that encapsulating Lincomycin B Hydrochloride in lipid nanoparticles significantly enhanced its penetration into bacterial biofilms, a common barrier to effective treatment.
In conclusion, Lincomycin B Hydrochloride (CAS: 11021-35-5) remains a critical player in the fight against bacterial infections, particularly those caused by resistant pathogens. The latest research underscores its potential through structural optimization, combinatorial therapies, and advanced formulations. As the field progresses, continued innovation in drug design and delivery will be essential to fully realize the therapeutic promise of this compound. This briefing serves as a timely update for researchers and clinicians invested in the evolving landscape of antibacterial therapeutics.
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